

The Discovery and Development of NU6140: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6140 is a synthetic purine-based small molecule inhibitor targeting key regulators of the cell cycle. Primarily recognized as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it also exhibits potent activity against Aurora Kinases A and B. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of **NU6140**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central to the control of cell cycle progression.[1] The aberrant activity of CDKs is a frequent event in tumorigenesis, making them attractive targets for anticancer therapies.[1] NU6140 emerged from research into purine-based analogues as potent and selective inhibitors of CDKs.[1] This document details the key findings related to the development of NU6140.

Discovery and Structure

NU6140, with the chemical name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, was identified as a potent CDK inhibitor. While a detailed, publicly available



structure-activity relationship (SAR) study specifically for **NU6140** is not readily accessible, its development is rooted in the exploration of purine scaffolds, a common motif in kinase inhibitors due to their structural similarity to the adenosine of ATP.

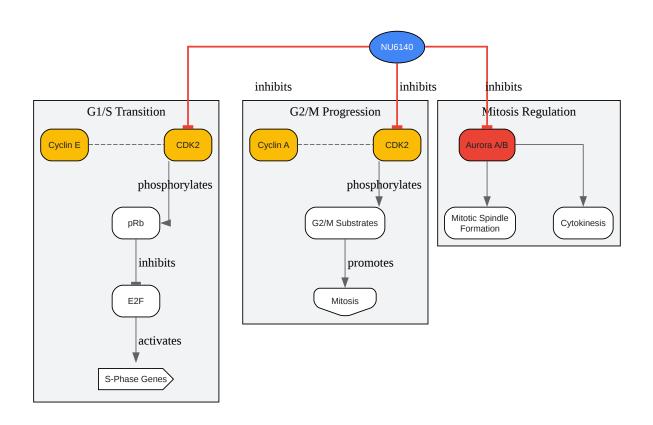
Mechanism of Action

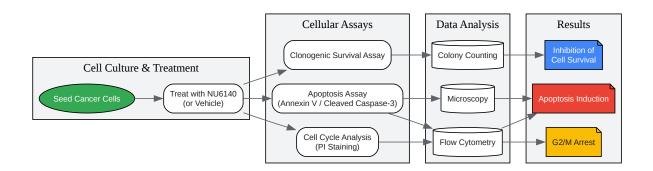
NU6140 exerts its primary anticancer effects by competitively inhibiting the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates that are essential for cell cycle progression.[2] It demonstrates selectivity for the CDK2/cyclin A complex.[3] Beyond its effects on CDKs, **NU6140** is also a potent inhibitor of Aurora kinases A and B, which are crucial for mitotic progression.[3]

Signaling Pathway

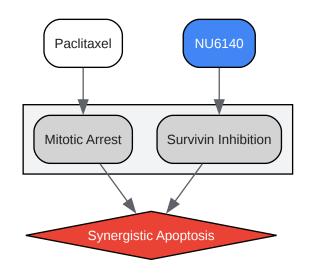
The following diagram illustrates the key signaling pathways affected by **NU6140**.











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